Cas no 853-23-6 (dehydroisoandrosterone 3-acetate)

Conclusion: dehydroepiandrosterone 3-acetate is the precursor of androgen / estrogen, which can regulate the aggressive behavior of vertebrates
dehydroisoandrosterone 3-acetate structure
853-23-6 structure
dehydroisoandrosterone 3-acetate
853-23-6
C21H30O3
330.461106777191
MFCD00021119
40068
24864315

dehydroisoandrosterone 3-acetate Properties

Names and Identifiers

    • dehydroisoandrosterone 3-acetate
    • Epiandrosterone Acetate
    • Dehydroepiandrosterone acetate
    • 3-(Acetyloxy)androst-5-ene-17-one
    • Apixaban
    • Dehydro Epiandrosterone 3-Acetate
    • DEHYDROISOANDROSTERONE ACETATE(DHEA ACETATE)(RG)
    • DHEA Acetate
    • DHEA-acetate, Dehydroepiandrosterone acetate
    • Prasterone Acetate
    • Dehydroepiandro-sterone acetate
    • 3-SS-HYDROXY-DEOXYANDROST-5-ENE-17-ONE-3-ACETATE
    • ANDROST-5-EN-17-ONE, 3-(ACETYLOXY)-, (3SS)-
    • DEHYDRO EPIANDROSTERONE 3-ACETATE,OFF-WHITE SOLID
    • DEHYDROANDROSTERONE ACETATE
    • DEHYDROISOANDROSTERONE ACETAT
    • DEHYDROISOANDROSTERONE-3-ACETATE
    • DHEAacetate(prasterone acetate)
    • Dehydroisoandrosterone acetate
    • 3b-Hydroxy-5-androstene-17-one acetate
    • Dehydroepiandrosterone 3-acetate
    • DHEA acetate
    • (3β)-3-(Acetyloxy)androst-5-en-17-one (ACI)
    • Androst-5-en-17-one, 3β-hydroxy-, acetate (6CI, 8CI)
    • 17-Oxoandrost-5-en-3β-yl acetate
    • 3β-Acetoxy-5-androstene-17-one
    • 3β-Acetoxyandrost-5-en-17-one
    • 3β-Acetoxyandrosta-5-en-17-on
    • 3β-Acetoxydehydroepiandrosterone
    • 3β-Acetyloxyandrost-5-en-17-one
    • 3β-Hydroxy-5-androsten-17-one acetate
    • 3β-Hydroxy-5-androstene-17-one acetate
    • 3β-Hydroxyandrost-5-en-17-one 3-acetate
    • 5-Androsten-3β-ol-17-one acetate
    • 5-Androstene-3β-ol-17-one-3-acetate
    • Androstenolone acetate
    • Dehydroepiandrost-5-en-17-one 3-acetate
    • SKF 2847
    • trans-Dehydroandrosterone acetate
    • Δ5-Dehydroepiandrosterone 3-acetate
    • AKOS015895423
    • NCGC00258516-01
    • 3beta-Acetoxy-5-androstene-17-one
    • 3beta-Hydroxyandrost-5-en-17-one acetate
    • Dehydroisoandrosterone 3-acetate, 97%
    • 3beta-acetoxy-5-androstene -17-one
    • NS00038884
    • (3beta)-17-oxoandrost-5-en-3-yl acetate
    • 5-Androsten-3.beta.-ol-17-one, 3-acetate
    • 3-beta-Hydroxyandrost-5-en-17-one acetate
    • SMR001233383
    • 17-Oxoandrost-5-en-3beta-yl acetate
    • CHEMBL1480686
    • DTXCID90380
    • Androst-5-en-17-one, 3-(acetyloxy)-, (3-beta)-
    • 3beta-Hydroxy-5-androstene-17-one acetate
    • SPBio_003043
    • 17-Oxoandrost-5-en-3-yl acetate #
    • Prestwick0_000937
    • NCGC00179388-01
    • Q27258813
    • 45751H45MY
    • HMS3714L16
    • HMS1570L16
    • Q-200934
    • 3beta-Hydroxyandrost-5-en-17-one 3-acetate
    • 3beta-acetoxy-androst-5-en-17-one
    • Tox21_110485
    • AB00171449
    • CCRIS 7926
    • Prestwick2_000937
    • AS-20015
    • 3betaacetoxy-5-androstene-17-one
    • NCGC00179388-02
    • delta5-Dehydroepiandrosterone 3-acetate
    • BPBio1_000962
    • Dhea acetate
    • Tox21_200963
    • Prestwick1_000937
    • SCHEMBL298142
    • Acetic acid (3S,8R,10R,13S)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ester
    • 3beta-acetoxyandrost-5-en-17-one
    • prasterone-acetate
    • D0045
    • BRD-K96527333-001-03-4
    • Prestwick3_000937
    • CAS-853-23-6
    • Dehydroepiandrosterone 3-acetate;DHEA acetate
    • BSPBio_000874
    • [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • CHEBI:135410
    • Dehydroisoandosterone 3-acetate
    • HY-B1405
    • 853-23-6
    • DTXSID3020380
    • Androst-5-en-17-one, 3-(acetyloxy)-, (3b)-
    • Androst-5-en-17-one, 3-beta-hydroxy-, acetate
    • NCGC00016544-01
    • 3beta-Hydroxy-5-androsten-17-one acetate
    • MLS002154068
    • UNII-45751H45MY
    • 3-beta-Acetoxydehydroepiandrosterone
    • EINECS 212-714-1
    • HMS2097L16
    • FD12035
    • CCG-220937
    • 5-Androsten-3beta-ol-7-one acetate
    • CS-6082
    • HMS2230I06
    • s5508
    • +Expand
    • MFCD00021119
    • NCMZQTLCXHGLOK-ZKHIMWLXSA-N
    • 1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1
    • C[C@]12CC[C@H](OC(=O)C)CC1=CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C

Computed Properties

  • 330.21900
  • 0
  • 3
  • 2
  • 330.219
  • 24
  • 606
  • 0
  • 6
  • 0
  • 0
  • 0
  • 1
  • 3.8
  • 2
  • 0
  • 43.4

Experimental Properties

  • 4.45000
  • 43.37000
  • 1.5192 (estimate)
  • 407.89°C (rough estimate)
  • 168-170 ºC
  • 188.1 °C
  • Powder
  • Not determined
  • 1.0998 (rough estimate)

dehydroisoandrosterone 3-acetate Security Information

  • BV8396810
  • 3
  • S22; S24/25
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

dehydroisoandrosterone 3-acetate Customs Data

  • 2937290090
  • China Customs Code:

    2937290090

dehydroisoandrosterone 3-acetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Chemenu
CM255316-100g
Dehydroisoandrosterone 3-Acetate
853-23-6 98%
100g
$138
Cooke Chemical
A3115112-5G
Dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
RMB 39.20 2023-09-07
eNovation Chemicals LLC
K88386-25g
dehydroepiandrosteroneacetate
853-23-6 97%
25g
$200 2022-10-10
MedChemExpress
HY-B1405-10mM*1mLinDMSO
Dehydroisoandrosterone 3-acetate
853-23-6 ≥98.0%
10mM*1mLinDMSO
¥500 2023-07-26
S e l l e c k ZHONG GUO
S5508-25mg
Dehydroepiandrosterone acetate
853-23-6
25mg
¥794.84 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D102175-25g
dehydroisoandrosterone 3-acetate
853-23-6 98%
25g
¥172.90 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D83620-5g
Dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
¥88.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0856-500 mg
Dehydroepiandrosterone acetate
853-23-6 99.81%
500MG
¥395.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C5A95-5g
dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
¥57.0 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001280-100g
dehydroisoandrosterone 3-acetate
853-23-6 98%
100g
¥575 2024-05-21

dehydroisoandrosterone 3-acetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
Reference
A simple method for the fission of semicarbazones
Goldschmidt, St.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1946, 65, 796-8

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 10 min, rt
Reference
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Pyridine
Reference
The Beckmann rearrangement of 17-α-hydroxy-20-oxosteroid oximes
Schmidt-Thome, Josef, Justus Liebigs Annalen der Chemie, 1957, 603, 43-5

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase ;  72 h, 30 °C
Reference
Lipase-catalyzed preparation of biologically active esters of dehydroepiandrosterone
Bruttomesso, Andrea C.; et al, Biocatalysis and Biotransformation, 2004, 22(3), 215-220

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetyl chloride
Reference
Direct, high-yield transformation of tetrahydropyranyl ethers to acetates
Bakos, Tamas; et al, Synthetic Communications, 1989, 19(3-4), 523-8

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diphenyl disulfide ,  Tributylphosphine Solvents: Pyridine
1.2 Reagents: Acetic anhydride
Reference
Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions: a novel synthesis of pyrroles and pyrrolin-2-ones
Barton, Derek H. R.; et al, Journal of the Chemical Society, 1986, (12), 2243-52

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Pyridine ,  Hydrochloric acid ,  Phosphorus oxychloride Solvents: Water ;  1 h, 0 °C
Reference
Synthesis and Characterization of 3β-Substituted Amides of 17a-Aza-D-homo- 4-androsten-17-one as Potent 5α-Reductase Inhibitors and Antimicrobial Agents
Malhotra, Manav; et al, Current Topics in Medicinal Chemistry (Sharjah, 2013, 13(16), 2047-2061

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Silica ,  Copper sulfate Solvents: Chloroform
Reference
Cleavage of acetals promoted by copper(II) sulfate adsorbed on silica gel
Caballero, Gerardo M.; et al, Synthetic Communications, 1995, 25(3), 395-404

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Toluene ,  Water ;  1 h, 0 - 30 °C; 4 h, 20 - 30 °C; 0 - 5 °C; 2 h, 0 - 5 °C
Reference
Synthesis process study of 5-androstene-3β-ol-17-one-3-acetate
Shi, Cheng; et al, Shandong Huagong, 2012, 41(1), 17-19

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Copper sulfate (silica gel-bound) Solvents: Chloroform
Reference
Cleavage of thioacetals promoted by copper(II) sulfate adsorbed on silica gel
Caballero, Gerardo M.; et al, Journal of Chemical Research, 1989, (10), 320-1

Synthetic Circuit 11

Reaction Conditions
Reference
Efficient synthesis of 7-keto-DHEA acetate
Liu, Chun; et al, Yunnan Daxue Xuebao, 2007, 29(5), 504-506

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Propanedioic acid, 2-diazo-, 1,3-dimethyl ester Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorocopper Solvents: Toluene ;  2 h, reflux; 2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Regioselective and Stereospecific Copper-Catalyzed Deoxygenation of Epoxides to Alkenes
Yu, Jingxun; et al, Organic Letters, 2016, 18(18), 4734-4737

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine
Reference
Novel dehydroepiandrosterone benzimidazolyl derivatives as 5α-reductase isozymes inhibitors
Arellano, Yazmin; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(6), 908-914

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 12 h, rt
Reference
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Glucose ,  NAD ,  Sodium carbonate ,  Monopotassium phosphate Catalysts: Glucose dehydrogenase ,  Carbonyl reductase Solvents: Ethyl acetate ,  Water ;  4 h, pH 6.3 - 6.5, 32.5 °C; 8 h, 32.5 °C; 22 h, 32.5 °C
1.2 Reagents: Sodium acetate Solvents: Acetic acid ;  16 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Methanol Solvents: Water ;  10 min, 25 °C; 1 h, 25 °C
Reference
Development of a Chemoenzymatic Process for Dehydroepiandrosterone Acetate Synthesis
Fryszkowska, Anna; et al, Organic Process Research & Development, 2016, 20(8), 1520-1528

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: 1,3-Dibromo-5,5-dimethylhydantoin ;  20 h, 70 °C
Reference
1,3-dibromo-5,5-dimethylhydantoin as a precatalyst for activation of carbonyl functionality
Cebular, Klara; et al, Molecules, 2019, 24(14),

dehydroisoandrosterone 3-acetate Raw materials

dehydroisoandrosterone 3-acetate Preparation Products

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